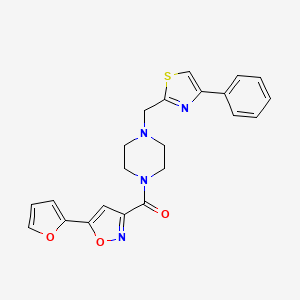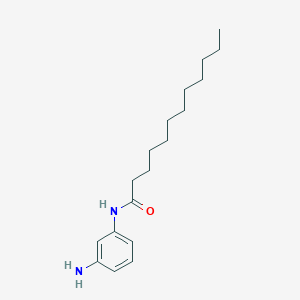![molecular formula C22H23N5O2 B3020548 8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 578001-39-5](/img/structure/B3020548.png)
8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione" is a chemical derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied for their biological significance and therapeutic potential. The specific structure of this compound suggests that it may have interesting interactions with biological systems, possibly influencing various receptors or enzymes due to its structural similarity to naturally occurring purines.
Synthesis Analysis
The synthesis of purine analogues has been a subject of interest due to their potential pharmacological activities. In the provided papers, analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine have been synthesized. Although the exact synthesis of "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione" is not detailed, similar compounds have been created by substituting different groups at the 8-position of the purine ring. For instance, 8-amino and 8-bromo analogues have been synthesized and shown to have antiviral activity against rhinovirus type 1B . This suggests that the synthesis of the compound would involve similar strategies, possibly through a substitution reaction at the 8-position of a purine precursor.
Molecular Structure Analysis
The molecular structure of purine analogues plays a crucial role in their biological activity. The presence of substituents at specific positions on the purine ring can significantly alter the compound's interaction with biological targets. For example, the 8-substituted analogues mentioned in the papers have shown varying degrees of activity based on their molecular structure. The 8-bromo analogue, in particular, demonstrated high activity in binding to the benzodiazepine receptor . This indicates that the dibenzylamino group in "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione" could also confer unique binding characteristics, potentially affecting its pharmacological profile.
Chemical Reactions Analysis
The reactivity of purine analogues is influenced by the substituents attached to the purine core. The studies have not directly addressed the chemical reactions specific to "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione," but they do provide insights into the reactivity of similar compounds. For instance, the introduction of an 8-bromo substituent has been shown to enhance the binding affinity to the benzodiazepine receptor . This suggests that the chemical reactivity of the dibenzylamino group at the 8-position could be explored in various biological assays to determine its influence on the compound's overall reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione," they do offer information on related compounds. For example, the antiviral activity of the 8-substituted analogues against rhinovirus suggests that these compounds are biologically stable and can interact effectively with viral components . The high binding affinity of the 8-bromo analogue to the benzodiazepine receptor also implies that these compounds can cross the blood-brain barrier and have a significant affinity for central nervous system targets . These properties are essential for the development of therapeutic agents and could be relevant to the compound .
Safety and Hazards
properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-25-20-19(21(28)26(2)22(25)29)23-18(24-20)15-27(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMBUUVPVLVNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

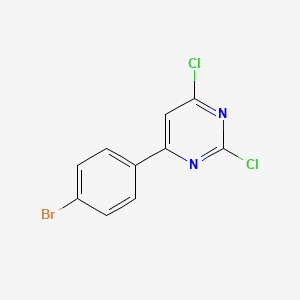

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)
![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)
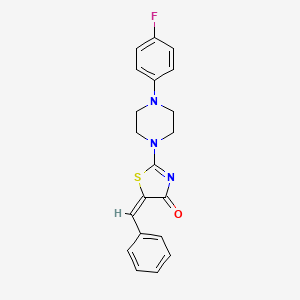
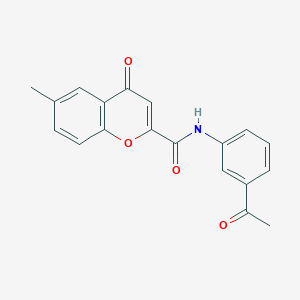

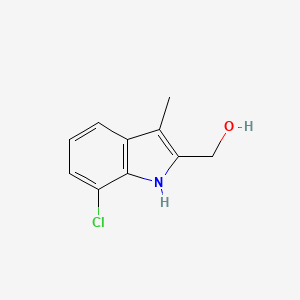
![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)
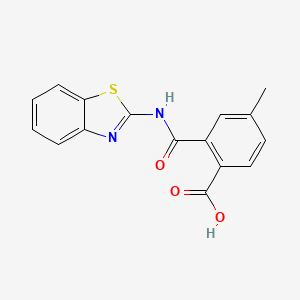
![1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide](/img/structure/B3020484.png)
